molecular formula C10H7N3S B13807049 1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol CAS No. 779268-51-8

1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol

Cat. No.: B13807049
CAS No.: 779268-51-8
M. Wt: 201.25 g/mol
InChI Key: KCTMFMBFCHADKD-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound is known for its unique structural features, which include a triazole ring fused to an isoquinoline moiety, and a thiol group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol typically involves the formation of the triazole ring followed by its fusion with the isoquinoline structure. One common method involves the reaction of 3,4-dihydro-6,7-dimethoxyisoquinoline with nitrilimines, which leads to the formation of the triazole ring . The thiol group can be introduced through subsequent reactions involving thiolation agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole or isoquinoline rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the triazole and isoquinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified triazole or isoquinoline derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol can be compared with other similar compounds, such as:

Uniqueness

This compound stands out due to its unique combination of a triazole ring, isoquinoline moiety, and thiol group, which confer distinct chemical reactivity and biological activities.

Properties

CAS No.

779268-51-8

Molecular Formula

C10H7N3S

Molecular Weight

201.25 g/mol

IUPAC Name

1H-[1,2,4]triazolo[3,4-a]isoquinoline-5-thione

InChI

InChI=1S/C10H7N3S/c14-9-5-7-3-1-2-4-8(7)10-12-11-6-13(9)10/h1-6,12H

InChI Key

KCTMFMBFCHADKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=S)N3C=NNC3=C2C=C1

Origin of Product

United States

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